4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and carboxylic acid functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with pyrazole carboxylic acid precursors. One common method includes the condensation of 4-amino-1H-pyrazole-5-carboxylic acid with 2-hydrazinoethanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole-5-carboxylic acid: Lacks the hydrazinoethyl group but shares the pyrazole and carboxylic acid functionalities.
1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but without the amino group at the 4-position.
Uniqueness
4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and hydrazinoethyl groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1855907-45-7 |
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Molecular Formula |
C6H12ClN5O2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H |
InChI Key |
PUAZDRYTXIBLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)O)CCNN.Cl |
Origin of Product |
United States |
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